molecular formula C9H16ClNO B2813847 N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride CAS No. 2284345-32-8

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride

Cat. No.: B2813847
CAS No.: 2284345-32-8
M. Wt: 189.68
InChI Key: CZRQCCBLWZMEMI-UHFFFAOYSA-N
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Description

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It features a cyclobutyl group attached to a propyl chain, which is further connected to a methylcarbamoyl chloride moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride typically involves the reaction of 2-cyclobutylpropylamine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:

[ \text{2-Cyclobutylpropylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant flow rates, thereby optimizing yield and minimizing risks.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2-Cyclobutylpropyl)-N-methylcarbamic acid and hydrochloric acid.

    Reduction: The carbamoyl chloride group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

Major Products

    Nucleophilic substitution: Substituted carbamates or thiocarbamates.

    Hydrolysis: N-(2-Cyclobutylpropyl)-N-methylcarbamic acid.

    Reduction: N-(2-Cyclobutylpropyl)-N-methylamine.

Scientific Research Applications

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride involves its reactivity towards nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyclobutylpropyl)-N-methylcarbamic acid: Formed by the hydrolysis of N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride.

    N-(2-Cyclobutylpropyl)-N-methylamine: Formed by the reduction of this compound.

    Cyclobutylpropylamine: The starting material for the synthesis of this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the cyclobutyl group adds strain and rigidity to the molecule, influencing its chemical behavior and interactions with other compounds.

Properties

IUPAC Name

N-(2-cyclobutylpropyl)-N-methylcarbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-7(8-4-3-5-8)6-11(2)9(10)12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRQCCBLWZMEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)Cl)C1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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